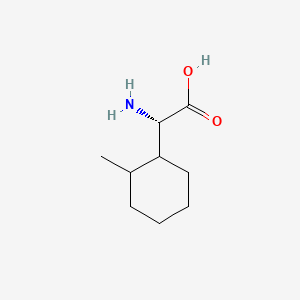![molecular formula C10H24ClNOSi B15324354 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride, mixture of diastereomers, is a complex organic compound featuring a cyclobutane ring substituted with methoxymethyl and trimethylsilyl groups
准备方法
The synthesis of 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride involves multiple steps, starting with the formation of the cyclobutane ring. The key steps include:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of Methoxymethyl and Trimethylsilyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methoxymethyl chloride and trimethylsilyl chloride.
Amination and Hydrochloride Formation:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反应分析
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl or trimethylsilyl groups using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a potential candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxymethyl and trimethylsilyl groups can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity. Specific pathways involved would depend on the context of its application.
相似化合物的比较
Similar compounds include other cyclobutane derivatives with different substituents. For example:
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclopropane: This compound has a cyclopropane ring instead of a cyclobutane ring.
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclohexane: This compound features a cyclohexane ring.
1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclopentane: This compound has a cyclopentane ring.
The uniqueness of 1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride lies in its specific ring structure and the combination of substituents, which can confer distinct chemical and biological properties.
属性
分子式 |
C10H24ClNOSi |
|---|---|
分子量 |
237.84 g/mol |
IUPAC 名称 |
1-(methoxymethyl)-3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23NOSi.ClH/c1-12-8-10(11)5-9(6-10)7-13(2,3)4;/h9H,5-8,11H2,1-4H3;1H |
InChI 键 |
XSNHQMNMVSNYGR-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CC(C1)C[Si](C)(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


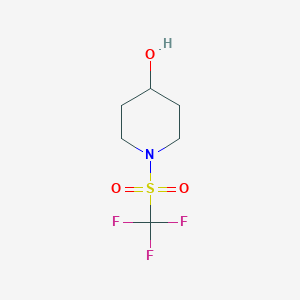

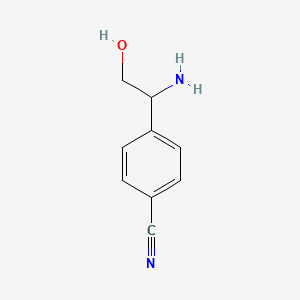
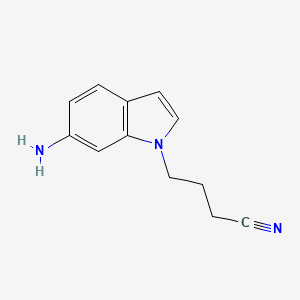

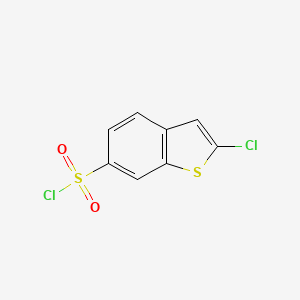
![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)
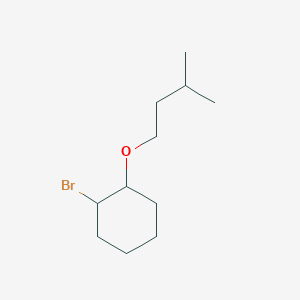
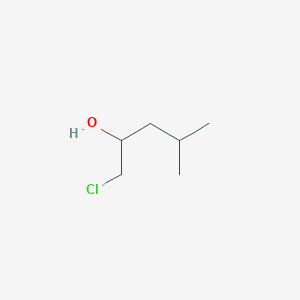
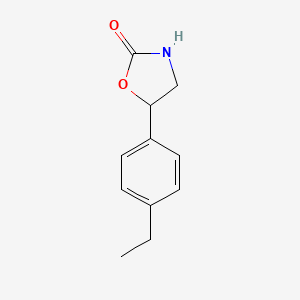
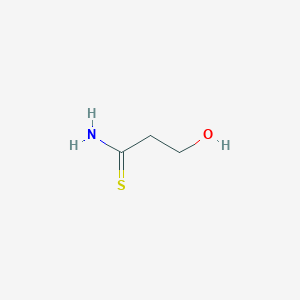
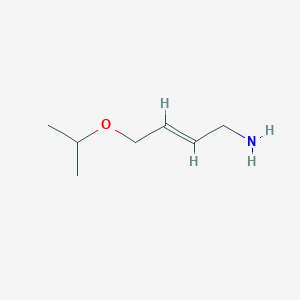
![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)
